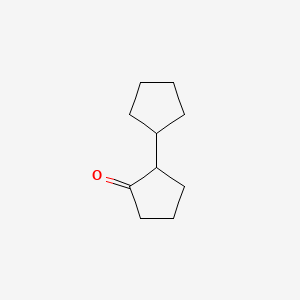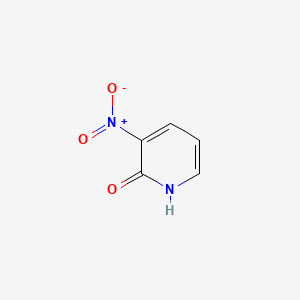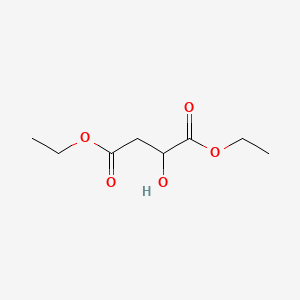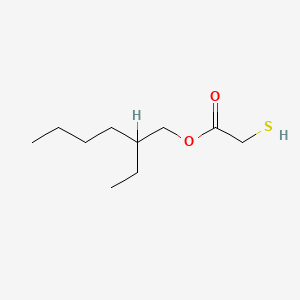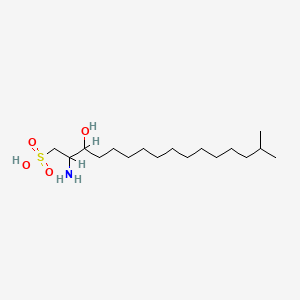
Capnine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-hydroxy-15-methyl-1-hexadecanesulfonic acid is an organosulfonic acid.
Applications De Recherche Scientifique
Biosynthesis and Biological Functions
- Biosynthetic Pathway : Capnine, a sulfonolipid, is present in the outer membrane of gliding bacteria in the Bacteroidetes phylum and contributes to their unique gliding motility. The biosynthetic enzymes involved in capnine production have been identified and characterized. These include cysteate synthase (CapA) and cysteate-C-fatty acyltransferase (CapB), which are crucial for forming capnine and its derivatives, the capnoids (Liu et al., 2022).
- Sulfonolipid Synthesis : Research on the gliding bacterium Cytophaga johnsonae has provided insights into the synthesis of capnine. The process seems to involve the incorporation of specific precursors into the lipid, highlighting the biochemical pathways leading to capnine formation (White, 1984).
- Structural Analysis : Capnine, identified as 2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid, shares structural similarities with sphingolipids. Its role in the cell envelope of gliding bacteria, especially in genera like Cytophaga and Capnocytophaga, has been extensively studied, revealing its significance in bacterial motility and membrane composition (Godchaux & Leadbetter, 1984).
Medical and Bioengineering Applications
- Plasma Medicine : Although not directly related to capnine, research in the field of plasma medicine, involving cold atmospheric plasmas (CAP), has been advancing. CAP generates reactive species that have been found effective in various medical applications, including bioengineering and cancer therapy (Keidar & Robert, 2015).
- Genetic and Cellular Studies : Studies involving CAP have also contributed to understanding cellular responses and genetic effects under different treatments, providing valuable insights for bioengineering and medical research (Ben-Hur et al., 1987).
Propriétés
Numéro CAS |
76187-10-5 |
|---|---|
Nom du produit |
Capnine |
Formule moléculaire |
C17H37NO4S |
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid |
InChI |
InChI=1S/C17H37NO4S/c1-15(2)12-10-8-6-4-3-5-7-9-11-13-17(19)16(18)14-23(20,21)22/h15-17,19H,3-14,18H2,1-2H3,(H,20,21,22) |
Clé InChI |
XMTQSVIYISYLNK-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCC(C(CS(=O)(=O)O)N)O |
SMILES canonique |
CC(C)CCCCCCCCCCCC(C(CS(=O)(=O)O)N)O |
Synonymes |
2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid capnine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone](/img/structure/B1220277.png)

![3,3-Dimethyl-6-[[(5-methyl-3-phenyl-4-isoxazolyl)-oxomethyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1220279.png)





